molecular formula C13H16N2O3 B2668068 1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 1548866-71-2

1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B2668068
CAS No.: 1548866-71-2
M. Wt: 248.282
InChI Key: ISILCDNEUIGHIN-UHFFFAOYSA-N
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Description

Historical Development of Benzimidazole Research

The benzimidazole scaffold, a bicyclic aromatic system comprising fused benzene and imidazole rings, has been a cornerstone of medicinal chemistry since its first synthesis in the late 19th century. Initial reports by Hoebrecker, Ladenberg, and Wundt between 1872 and 1878 described the structural elucidation of benzimidazole, though its therapeutic potential remained unexplored for nearly eight decades. A pivotal shift occurred in the 1960s when 2-(thiazol-4-yl)benzimidazole emerged as a broad-spectrum anthelmintic agent, marking benzimidazole’s entry into clinical applications. Over subsequent decades, systematic modifications of the benzimidazole core revealed its versatility in targeting diverse biological pathways, culminating in its classification as a "privileged scaffold" due to its ability to interact with multiple receptors and enzymes.

Significance of Benzimidazole-4-carboxylic Acid Derivatives

The introduction of a carboxylic acid group at the 4-position of benzimidazole (Figure 1) enhances its pharmacological profile by improving water solubility and enabling hydrogen-bonding interactions with biological targets. This modification stabilizes the molecule’s binding to active sites, as demonstrated in studies where 1H-benzimidazole-4-carboxylic acid derivatives exhibited nanomolar affinity for kinases and microbial enzymes. The carboxylic acid moiety also facilitates prodrug design through esterification or amide formation, broadening therapeutic applicability. For example, derivatives such as 1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid leverage this functional group for targeted interactions with bacterial resistance proteins.

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Substituent Key Pharmacological Feature
Benzimidazole Unsubstituted Baseline anthelmintic activity
1H-benzimidazole-4-carboxylic acid -COOH at position 4 Enhanced solubility and target binding
1-neopentyl-2-oxo derivative Neopentyl at N1, ketone Improved metabolic stability

Research Context for this compound

The synthesis of this compound (CAS 1548866-71-2, C₁₃H₁₆N₂O₃) represents a strategic effort to optimize benzimidazole’s pharmacokinetic properties. The neopentyl (2,2-dimethylpropyl) group at the N1 position introduces steric bulk, which shields the molecule from oxidative metabolism while maintaining lipophilicity for membrane permeability. Concurrently, the 2-oxo-2,3-dihydro modification rigidifies the imidazole ring, reducing conformational flexibility and enhancing binding specificity. These structural adjustments aim to address limitations observed in earlier derivatives, such as rapid clearance or off-target effects.

Current Status in Drug Discovery Applications

Benzimidazole-4-carboxylic acid derivatives are under investigation for their ability to counteract antimicrobial resistance and modulate cancer pathways. For instance, the compound G3K, a structurally related benzimidazole-carboxylic acid hybrid, inhibits VanZ-mediated resistance to lipoglycopeptide antibiotics by binding to the VanZ protein with a dissociation constant (Kd) of 2.3 µM. This mechanism restores the efficacy of antibiotics like teicoplanin against resistant Enterococcus faecium strains. In oncology, molecular docking studies suggest that the neopentyl derivative’s hydrophobic side chain engages with allosteric pockets in kinase domains, potentially inhibiting aberrant signaling in leukemia and breast cancer models.

Key Research Findings:

  • Antimicrobial Applications : Derivatives with bulky N1 substituents show 4–8-fold higher potency against Gram-positive pathogens compared to unsubstituted analogs.
  • Kinase Inhibition : The 4-carboxylic acid group forms salt bridges with lysine residues in ATP-binding pockets, as observed in FGFR3 inhibition assays (IC₅₀ = 0.8 µM).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-dimethylpropyl)-2-oxo-3H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)7-15-9-6-4-5-8(11(16)17)10(9)14-12(15)18/h4-6H,7H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISILCDNEUIGHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C2=CC=CC(=C2NC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1548866-71-2
Record name 1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid
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Preparation Methods

The synthesis of 1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid can be achieved through several synthetic routes. Common methods include:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoimidazole core.

    Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₆N₂O₃
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 1548866-71-2

Its structure features a benzimidazole ring, which is known for its pharmacological properties, making it a candidate for further exploration in drug development.

Anticancer Activity

Research indicates that compounds similar to 1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid exhibit anticancer properties. A study involving derivatives of benzimidazole showed selective toxicity against human colon carcinoma cells . The compound's ability to interact with specific cellular pathways may contribute to its effectiveness in targeting cancer cells.

Antimicrobial Properties

Benzimidazole derivatives have been studied for their antimicrobial activities. The compound's structural features suggest potential efficacy against various bacterial strains. Preliminary investigations into similar compounds have shown promising results in inhibiting bacterial growth, warranting further research into its application as an antimicrobial agent .

Enzyme Inhibition

The compound may serve as a lead structure for the development of enzyme inhibitors. Benzimidazole derivatives are known to inhibit certain enzymes involved in cancer progression and microbial resistance. Investigations into the inhibition mechanisms could provide insights into designing more effective therapeutic agents .

Cellular Mechanism Studies

Due to its unique structure, this compound can be used in studies focusing on cellular mechanisms. Its interaction with cellular proteins could elucidate pathways involved in disease processes, particularly those related to cancer and infection .

Polymer Development

The chemical structure of this compound allows for potential applications in polymer science. Its incorporation into polymer matrices could lead to materials with enhanced properties such as increased thermal stability or improved mechanical strength. Research into such applications is ongoing and shows promise for industrial uses .

Case Studies and Research Findings

StudyFocusFindings
Newman et al. (2021)Synthesis of benzimidazole derivativesIdentified selective toxicity against colon carcinoma cells .
Antimicrobial StudyAntimicrobial propertiesDemonstrated effectiveness against specific bacterial strains .
Enzyme Inhibition ResearchMechanisms of actionSuggested potential as an enzyme inhibitor targeting cancer pathways .
Polymer Science InvestigationMaterial applicationsExplored incorporation into polymer matrices for enhanced material properties .

Mechanism of Action

The mechanism of action of 1-neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoimidazole core can bind to various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs, highlighting substituent variations and their impacts:

Compound Name Substituent (Position 1) Molecular Weight Key Properties/Applications References
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid None (parent structure) 128.09 Baseline for solubility and reactivity
1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid Methyl 192.18 (est.) Increased lipophilicity vs. parent
1-Neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid Neopentyl (C5H11) ~228.26 (est.) Enhanced steric hindrance, metabolic stability
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate Methyl ester (position 4) 206.19 Improved membrane permeability
Imazamox (herbicide) Pyridine-linked substituents 326.31 Herbicidal activity via acetolactate synthase inhibition
Key Observations:
  • Neopentyl vs. Methyl : The neopentyl group increases molecular weight by ~36 g/mol compared to methyl, enhancing lipophilicity (logP) and steric shielding of the imidazole core. This may improve metabolic stability by reducing cytochrome P450 oxidation .
  • Carboxylic Acid vs. Ester : The parent carboxylic acid (pKa ~3-4) is ionized at physiological pH, limiting cellular uptake. Methyl esterification (as in CAS 291289-41-3) neutralizes the charge, improving bioavailability .
  • Herbicidal Analogs: Imazamox (CAS 114311-32-9) shares the 2-oxo-imidazolinone motif but incorporates a pyridine ring, enabling herbicidal activity through distinct target interactions .

Biological Activity

1-Neopentyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS No. 1548866-71-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and cytotoxic effects, supported by research findings and data tables.

  • Molecular Formula : C₁₃H₁₆N₂O₃
  • Molecular Weight : 248.28 g/mol
  • Purity : ≥98% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. Imidazole compounds are known for their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Different Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus<50 μg/mL
Escherichia coli<100 μg/mL
Bacillus subtilis<75 μg/mL
Candida albicans<200 μg/mL

The compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The effectiveness is attributed to the low pKa of the carboxylic acid moiety, which enhances membrane penetration and activity against microorganisms .

Cytotoxic Activity

Cytotoxicity studies have been performed on various cancer cell lines to evaluate the potential anticancer properties of this compound. The results indicated that it possesses notable cytotoxic effects.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundHepG2 (liver cancer)<50
MCF7 (breast cancer)<40
A549 (lung cancer)<60

The compound showed promising cytotoxicity against HepG2 cells with an IC50 value of less than 50 μM, indicating its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key metabolic pathways in microbial and cancer cells. Specifically, imidazole derivatives have been shown to inhibit mitochondrial-bound glycolytic enzymes, disrupting energy production in cancer cells and leading to apoptosis .

Q & A

Q. Methodological Answer :

  • Reflux Duration : Prolonged reflux (>5 hours) in acetic acid may degrade acid-sensitive functional groups, reducing yield. Shorter reflux (3 hours) preserves the neopentyl moiety but risks incomplete cyclization .
  • Catalysts : Sodium acetate acts as a mild base to deprotonate intermediates, while stronger bases (e.g., K₂CO₃) could hydrolyze esters. For alkylation steps, phase-transfer catalysts (e.g., TBAB) improve solubility of hydrophobic reactants .
  • Byproduct Analysis : Use HPLC-MS to identify side products (e.g., N-alkylated isomers) and adjust stoichiometry to favor the desired product .

Data-Driven Optimization : Perform a factorial design of experiments (DoE) to balance temperature, catalyst loading, and reaction time.

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and the neopentyl group’s tertiary carbon (δ 30–35 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzimidazole ring and confirm substitution patterns .
  • X-ray Crystallography : Determine absolute configuration and hydrogen-bonding interactions in the solid state (e.g., CCDC 1038591 for analogous structures) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and NH (~3200 cm⁻¹) stretches .

Validation : Compare experimental data with computational simulations (DFT) to validate assignments .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Source of Contradictions :
    • Substituent Effects : Minor structural changes (e.g., electron-withdrawing groups on the benzimidazole ring) alter binding affinities .
    • Assay Variability : Differences in microbial strains or cell lines (e.g., Gram-positive vs. Gram-negative bacteria) affect MIC values .
  • Mitigation Strategies :
    • Standardize Assays : Use reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., norfloxacin) .
    • SAR Studies : Systematically modify substituents (e.g., replacing neopentyl with isopropyl) to isolate pharmacophoric features .
    • Docking Studies : Perform molecular dynamics simulations to predict binding modes to targets (e.g., bacterial DNA gyrase) and reconcile discrepancies .

Example : Inconsistent antimicrobial data may arise from differential penetration through bacterial membranes, which can be assessed via logP measurements .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The neopentyl group’s steric bulk may hinder binding in narrow active sites .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Develop models using descriptors like polar surface area and H-bond acceptors to predict bioavailability and toxicity .

Case Study : Docking of analogous compounds (e.g., 9c, 9g) revealed that halogen substituents enhance hydrophobic interactions with target residues, guiding synthetic prioritization .

Basic: How should researchers handle stability and storage of this compound?

Q. Methodological Answer :

  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify sensitivity to heat, light, and moisture. Benzimidazoles are prone to oxidation; add antioxidants (e.g., BHT) if needed .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C. Confirm purity via HPLC before use .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Q. Methodological Answer :

  • In Silico Screening : Use ProTox-II or ADMET Predictor™ to flag potential hepatotoxicity or mutagenicity .
  • Metabolite Identification : Incubate with liver microsomes (e.g., human S9 fraction) and profile metabolites via LC-HRMS. The neopentyl group may undergo ω-oxidation, requiring structural modification .
  • Dose Optimization : Perform MTD (maximum tolerated dose) studies in rodents, adjusting formulations (e.g., PEGylation) to improve safety margins .

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